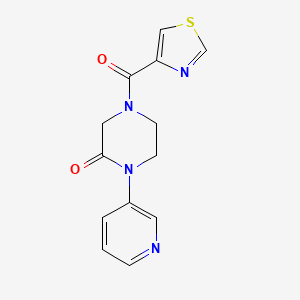
1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one, also known as PTC-209, is a small molecule inhibitor that has gained attention in the scientific community for its potential anti-cancer properties. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a role in the self-renewal of cancer stem cells, which are responsible for the growth and spread of tumors.
Applications De Recherche Scientifique
G Protein-Biased Dopaminergics
Compounds similar to "1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one" have been explored for their potential in psychiatric and neurological disorders. For instance, 1,4-Disubstituted aromatic piperazines, recognized by aminergic G protein-coupled receptors, have been identified as high-affinity dopamine receptor partial agonists. Their pharmacological characterization suggests potential applications as novel therapeutics in conditions requiring dopamine receptor modulation, such as schizophrenia and Parkinson's disease (Möller et al., 2017).
Antimicrobial Agents
Thiazolidinone derivatives, related to the chemical structure , have been synthesized and evaluated for their antimicrobial activity. These compounds showed promising activity against various bacteria and fungi, suggesting their potential as novel antimicrobial agents. This research indicates the chemical's relevance in developing new treatments for infectious diseases (Patel et al., 2012).
Anticancer Activity
The compound and its derivatives have been investigated for anticancer properties. For example, efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity demonstrated good inhibitory effects on various cancer cell lines. Such research underscores the potential utility of these compounds in cancer therapy, offering a foundation for further drug development (Kumar et al., 2013).
Tuberculosis Treatment
Research into thiazole-aminopiperidine hybrid analogues has led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown significant activity in vitro, highlighting their potential as new options for treating tuberculosis. This line of investigation is critical for addressing the global challenge of tuberculosis, especially in the face of emerging drug resistance (Jeankumar et al., 2013).
Alzheimer's Disease Therapy
Compounds structurally related to "1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one" have been described as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in Alzheimer's disease therapy. This research opens avenues for developing multifunctional therapeutic agents capable of addressing the complex pathology of Alzheimer's disease (Umar et al., 2019).
Propriétés
IUPAC Name |
1-pyridin-3-yl-4-(1,3-thiazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12-7-16(13(19)11-8-20-9-15-11)4-5-17(12)10-2-1-3-14-6-10/h1-3,6,8-9H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSOUXXBKZZASE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
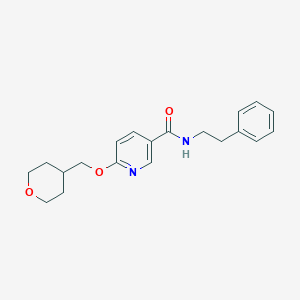
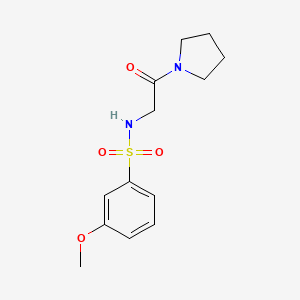
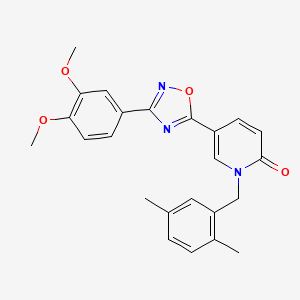
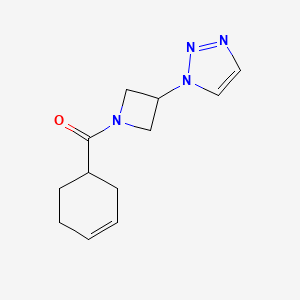
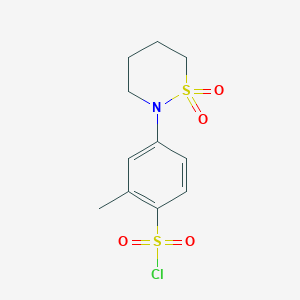
![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)
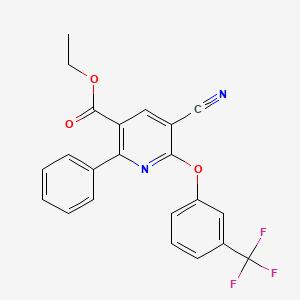
![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)
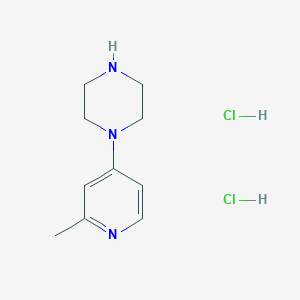
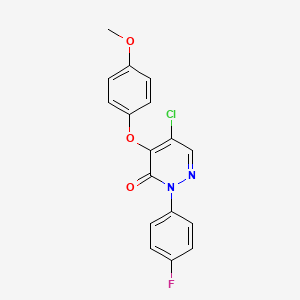
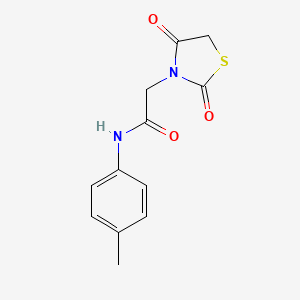
![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)